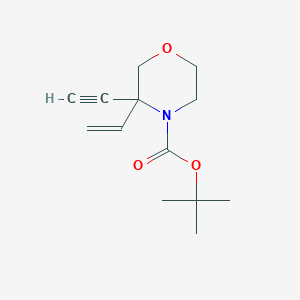

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate

Description

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate is a morpholine-derived compound featuring both ethenyl (vinyl) and ethynyl (acetylene) substituents at the 3-position of the morpholine ring, protected by a tert-butyl carbamate group.

Properties

IUPAC Name |

tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-6-13(7-2)10-16-9-8-14(13)11(15)17-12(3,4)5/h1,7H,2,8-10H2,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPAXXQVACHSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1(C=C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with ethenyl and ethynyl reagents under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The ethenyl and ethynyl groups allow it to form covalent bonds with target molecules, potentially altering their function. The morpholine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Observations:

Dual Functionalization: The presence of both ethenyl and ethynyl groups distinguishes the target compound from mono-substituted analogs, enabling orthogonal reactivity (e.g., ethynyl for click chemistry and ethenyl for polymerization or cycloadditions).

Stereochemical Considerations : Unlike the (3R)-ethenyl derivative , the target compound’s stereochemistry is unspecified in available data, which may limit its utility in enantioselective applications.

Reactivity

- Ethynyl Group : Enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This contrasts with the formyl analog, which participates in nucleophilic additions (e.g., with amines or hydrazines) .

- Ethenyl Group : Susceptible to radical polymerization or Diels-Alder reactions, similar to tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate .

- Stability : Tert-butyl carbamates generally resist hydrolysis under basic conditions but cleave under acidic (e.g., TFA) or catalytic hydrogenation conditions, as seen in oxazolidine analogs .

Biological Activity

Tert-butyl 3-ethenyl-3-ethynylmorpholine-4-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 219.29 g/mol

CAS Number: 2551119-05-0

The compound features a morpholine ring, which is known for its ability to interact with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, impacting cellular signaling pathways crucial for cell proliferation and survival.

Biological Activities

-

Anticancer Properties

- Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell growth in breast cancer (MCF-7) and liver cancer (HepG2) models.

- Case Study: In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

-

Antimicrobial Activity

- The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

- Research Finding: A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

-

Neuroprotective Effects

- Emerging research suggests that this compound may have neuroprotective properties. It appears to mitigate oxidative stress in neuronal cell cultures.

- Mechanism: The compound may enhance the expression of antioxidant enzymes, thereby reducing neuronal damage in models of neurodegeneration.

Data Summary

| Biological Activity | Cell Line/Model | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Induction of apoptosis | |

| Antimicrobial | S. aureus | MIC = 32 µg/mL | |

| Neuroprotective | Neuronal cultures | Reduced oxidative stress |

Research Studies and Findings

-

Cytotoxicity Assays

- Various assays were conducted to assess the cytotoxicity of this compound on different cancer cell lines. Results consistently showed dose-dependent responses with IC values indicating significant potency.

-

Mechanistic Studies

- Investigations into the mechanism of action revealed that the compound may interfere with key signaling pathways involved in cell cycle regulation and apoptosis.

-

In Vivo Studies

- Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, further supporting its potential therapeutic applications.

Q & A

Q. Advanced

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to modify ethynyl groups for bioconjugation .

- Protection Strategies : Temporarily protect ethenyl groups with silyl ethers during reactions targeting the ethynyl moiety .

- Catalytic Hydrogenation : Selectively reduce ethenyl groups using palladium on carbon (Pd/C) under controlled H₂ pressure .

What are the stability profiles of this compound under varying storage and reaction conditions?

Q. Advanced

- Thermal Stability : Store at –20°C under inert gas (argon) to prevent decomposition of tert-butyl esters .

- pH Sensitivity : Avoid strong acids/bases (pH <3 or >10), which may hydrolyze the morpholine ring or ester groups .

- Light Sensitivity : Protect from UV exposure to prevent [2+2] cycloaddition of ethenyl groups .

How can computational methods aid in predicting biological activity or reaction pathways?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes, receptors) .

- DFT Calculations : Model reaction mechanisms (e.g., transition states for ethynyl group reactions) using Gaussian 16 at the B3LYP/6-31G* level .

What experimental designs are recommended for assessing bioactivity in drug discovery?

Q. Advanced

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

- Metabolic Stability : Use liver microsome models to evaluate cytochrome P450-mediated degradation .

How can researchers mitigate hazards associated with handling this compound?

Q. Basic

- Ventilation : Use fume hoods (BS-approved) to avoid inhalation of volatile byproducts .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Exothermic Reactions : Implement temperature-controlled reactors to manage heat generation during large-scale coupling steps .

- Purification Bottlenecks : Transition from column chromatography to recrystallization or flash distillation for efficiency .

How do structural modifications (e.g., fluorination) impact physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.